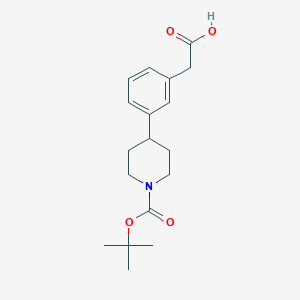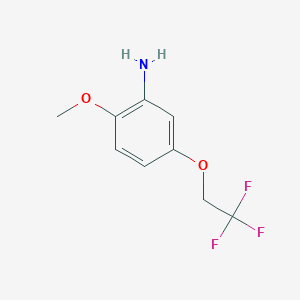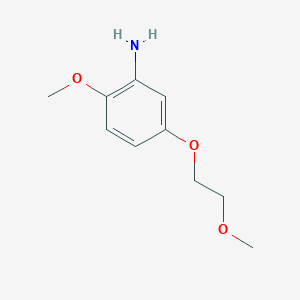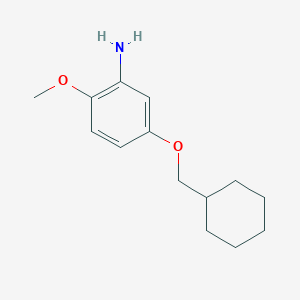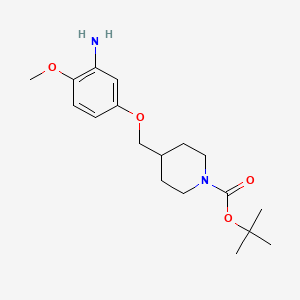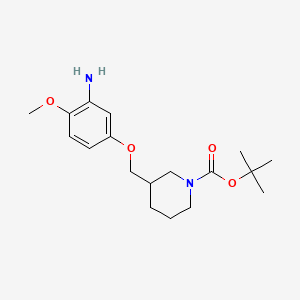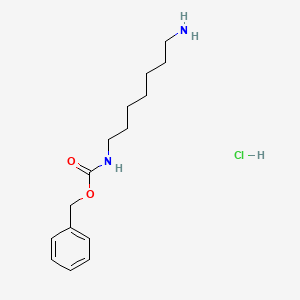
n-Carbobenzoxy-1,7-diaminoheptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Carbobenzoxy-1,7-diaminoheptane hydrochloride: is a synthetic organic compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.82 g/mol . It is also known by its IUPAC name, benzyl N-(7-aminoheptyl)carbamate hydrochloride . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Carbobenzoxy-1,7-diaminoheptane hydrochloride typically involves the following steps:
Synthesis of 1,7-diaminoheptane: This is achieved through the reduction of 1,7-dinitroheptane using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Carbobenzoxy Protection: The 1,7-diaminoheptane is then reacted with benzyl chloroformate (carbobenzoxy chloride) in the presence of a base such as sodium hydroxide to form n-Carbobenzoxy-1,7-diaminoheptane.
Formation of Hydrochloride Salt: Finally, the n-Carbobenzoxy-1,7-diaminoheptane is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: n-Carbobenzoxy-1,7-diaminoheptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The carbobenzoxy group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Deprotection Reactions: Common reagents include hydrogen bromide in acetic acid or trifluoroacetic acid.
Major Products:
Substitution Reactions: Products include substituted amines and amides.
Deprotection Reactions: The major product is 1,7-diaminoheptane.
Scientific Research Applications
n-Carbobenzoxy-1,7-diaminoheptane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of n-Carbobenzoxy-1,7-diaminoheptane hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino groups can form covalent bonds with electrophiles, leading to the formation of new chemical entities . The carbobenzoxy group serves as a protective group, preventing unwanted reactions at the amino sites during synthesis .
Comparison with Similar Compounds
1,7-diaminoheptane: The parent compound without the carbobenzoxy protection.
n-Carbobenzoxy-1,6-diaminohexane hydrochloride: A similar compound with a shorter carbon chain.
n-Carbobenzoxy-1,8-diaminooctane hydrochloride: A similar compound with a longer carbon chain.
Uniqueness: n-Carbobenzoxy-1,7-diaminoheptane hydrochloride is unique due to its specific carbon chain length and the presence of the carbobenzoxy protective group. This makes it particularly useful in the synthesis of compounds where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
benzyl N-(7-aminoheptyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14;/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAJMWPTDRCIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
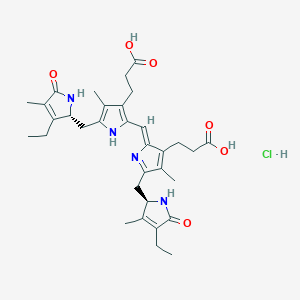
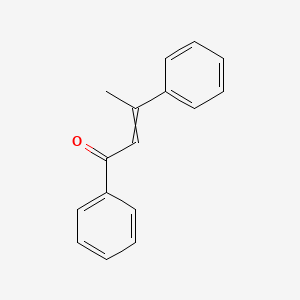
![3-Benzyl-9-[6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B8250885.png)
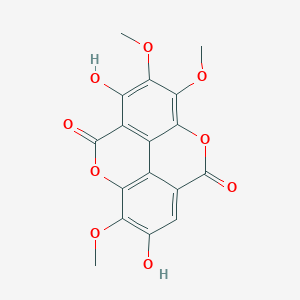
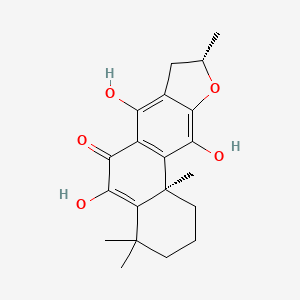
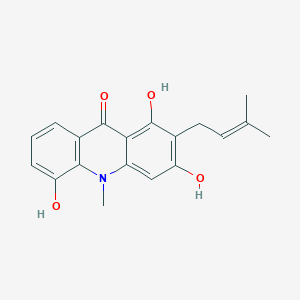
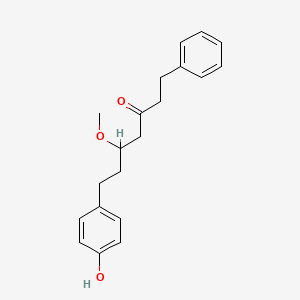
![(E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide](/img/structure/B8250936.png)
